molecular formula C20H16IN3O4 B2461149 Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 941885-65-0

Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2461149
CAS No.: 941885-65-0
M. Wt: 489.269
InChI Key: YINDTGJHHOOEBQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a phenyl group at position 1, a 4-iodobenzamido substituent at position 4, and an ester group at position 2. Its synthesis likely involves multi-step reactions, including cyclocondensation of hydrazones with ethyl cyanoacetate under thermal or microwave-assisted conditions, followed by functionalization of the pyridazine core (e.g., amidation) .

The 4-iodobenzamido group introduces hydrogen-bonding capability and steric bulk, which may influence solubility, crystallinity, and biological activity.

Properties

IUPAC Name

ethyl 4-[(4-iodobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O4/c1-2-28-20(27)18-16(22-19(26)13-8-10-14(21)11-9-13)12-17(25)24(23-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINDTGJHHOOEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-iodobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazines, characterized by a pyridazine core with various substituents that influence its biological properties. The presence of the iodobenzamido group is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of dihydropyridazines exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This compound may similarly affect cancer cell proliferation and survival.

Cannabinoid Receptor Interaction

Recent studies have highlighted the role of dihydropyridazine derivatives in modulating cannabinoid receptors, particularly CB2 receptors. These compounds have been shown to act as inverse agonists at CB2 receptors, which are implicated in various physiological processes including pain modulation and inflammation. The affinity of such compounds for cannabinoid receptors suggests potential therapeutic applications in pain relief and anti-inflammatory treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound's structure allows it to bind effectively to specific receptors, influencing downstream signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Study 1Investigated the anticancer properties of dihydropyridazine derivatives; demonstrated significant cytotoxicity against various cancer cell lines.
Study 2Evaluated the interaction with cannabinoid receptors; found high selectivity for CB2 receptors with low Ki values indicating strong binding affinity.
Study 3Analyzed the pharmacokinetic profile; suggested favorable absorption and distribution characteristics for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physical Properties

The table below compares the target compound with structurally similar ethyl pyridazine-3-carboxylates, highlighting substituent effects on yield and melting point:

Compound Name Position 1 Substituent Position 4 Substituent Yield (%) Melting Point (°C) Source
Target Compound Phenyl 4-Iodobenzamido - -
Ethyl 1-(3-Chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12b) 3-Chlorophenyl Cyano, Methyl 63 109–110
Ethyl 1-(4-Iodophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12f) 4-Iodophenyl Cyano, Methyl 50 181–183
Ethyl 1-(4-Bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (7) 4-Bromophenyl Cyano, Methyl 76 174–176
Ethyl 5-Cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12d) 4-Hydroxyphenyl Cyano, Methyl 95 220–223
Ethyl 5-Cyano-4-methyl-6-oxo-1-(4-nitrophenyl)-1,6-dihydropyridazine-3-carboxylate 4-Nitrophenyl Cyano, Methyl - -
Key Observations:
  • Substituent Effects on Yield: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 1 correlate with lower yields (e.g., 40–50% for 12f and 12g in ), whereas electron-donating groups (e.g., methoxy) improve yields (81% for 12e in ). The target compound’s 4-iodobenzamido group, a bulky substituent, may reduce reaction efficiency compared to smaller groups like cyano/methyl.
  • Melting Points: Polar substituents (e.g., hydroxyl in 12d) increase melting points due to hydrogen bonding, whereas halogenated derivatives (e.g., 12f, 7) show moderate melting points. The target compound’s benzamido group may elevate its melting point relative to non-polar analogs.

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